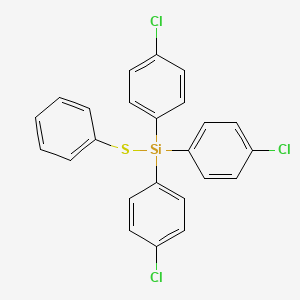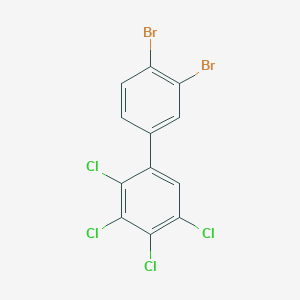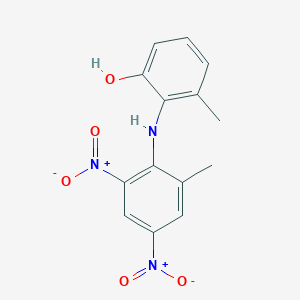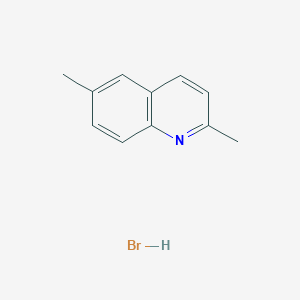
2,6-Dimethylquinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylquinoline hydrobromide is a chemical compound derived from quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of two methyl groups attached to the 2nd and 6th positions of the quinoline ring, and it forms a hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylquinoline hydrobromide typically involves the alkylation of quinoline. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another method involves the dehydrogenation of tetrahydroquinolines using catalysts such as cobalt oxide or titanium dioxide under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. Visible-light-mediated aerobic dehydrogenation reactions using titanium dioxide catalysts and oxygen as green oxidants are examples of such methods . These methods are preferred due to their efficiency and minimal environmental impact.
化学反応の分析
Types of Reactions
2,6-Dimethylquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it back to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as cobalt oxide, titanium dioxide, and various metal catalysts.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
科学的研究の応用
2,6-Dimethylquinoline hydrobromide has several scientific research applications:
作用機序
The mechanism of action of 2,6-Dimethylquinoline hydrobromide involves its interaction with molecular targets such as cytochrome P450 enzymes. It inhibits the activity of these enzymes by binding to their active sites, thereby affecting the metabolism of various substrates . This inhibition can lead to changes in the pharmacokinetics of drugs and other compounds.
類似化合物との比較
Similar Compounds
Similar compounds to 2,6-Dimethylquinoline hydrobromide include:
- 2-Methylquinoline hydrobromide
- 4-Methylquinoline hydrobromide
- 2,3-Dimethylquinoline hydrobromide
- 2,4-Dimethylquinoline hydrobromide
- 2,5-Dimethylquinoline hydrobromide
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2nd and 6th positions can affect the compound’s electronic properties and steric hindrance, leading to distinct interactions with molecular targets compared to other methylquinoline derivatives .
特性
CAS番号 |
90936-26-8 |
|---|---|
分子式 |
C11H12BrN |
分子量 |
238.12 g/mol |
IUPAC名 |
2,6-dimethylquinoline;hydrobromide |
InChI |
InChI=1S/C11H11N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3-7H,1-2H3;1H |
InChIキー |
WLIPHEVEZBENKI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
![Cyclohexanone, 2,6-bis[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14356246.png)
![1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)

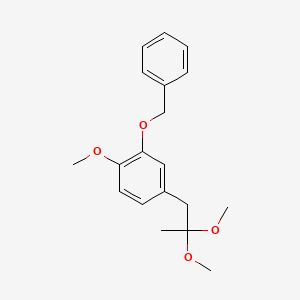
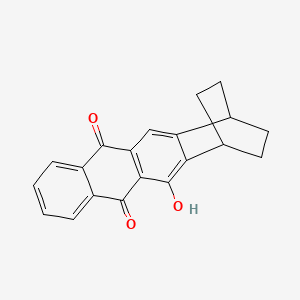

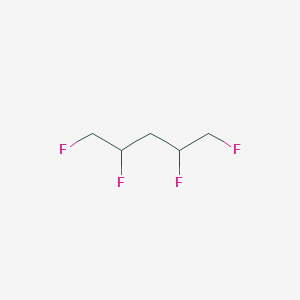
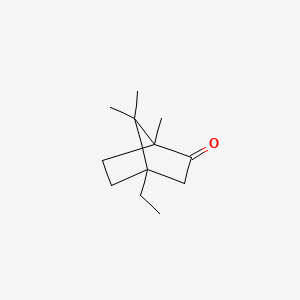
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
